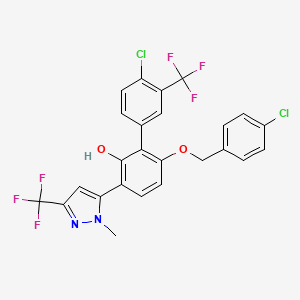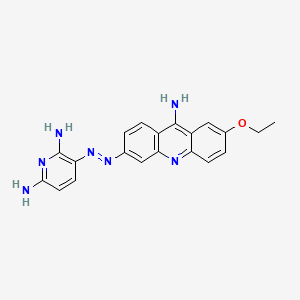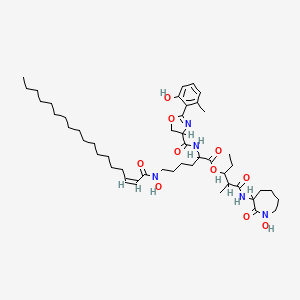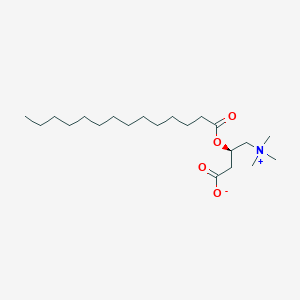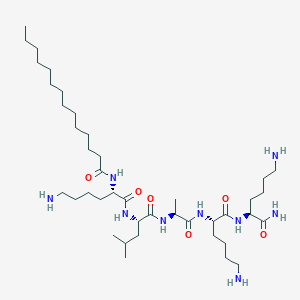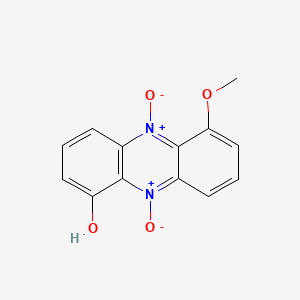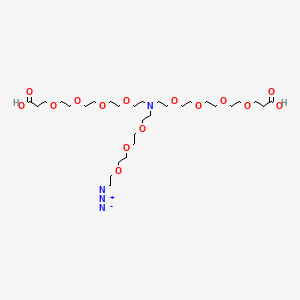
N-(Azido-PEG3)-N-bis(PEG4-acid)
描述
N-(Azido-PEG3)-N-bis(PEG4-acid): is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group and two terminal carboxylic acid groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce polyethylene glycol chains.
Carboxylation: The terminal carboxylic acid groups are introduced through oxidation reactions or by using carboxylated PEG derivatives.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as chromatography and crystallization to remove impurities and by-products.
化学反应分析
Types of Reactions:
Click Chemistry Reactions: N-(Azido-PEG3)-N-bis(PEG4-acid) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained cyclooctyne derivatives, eliminating the need for a copper catalyst.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Strained Cyclooctyne Derivatives: Used in SPAAC reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and water.
Major Products:
Triazole Linkages: Formed through CuAAC and SPAAC reactions, resulting in stable and biocompatible products.
科学研究应用
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and nucleic acids to surfaces or other molecules.
Polymer Chemistry: Employed in the synthesis of functionalized polymers for various applications.
Biology:
Medicine:
Drug Delivery: Incorporated into drug delivery systems to improve solubility, stability, and targeting of therapeutic agents.
Industry:
作用机制
The mechanism of action of N-(Azido-PEG3)-N-bis(PEG4-acid) is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne or strained cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
相似化合物的比较
Azido-PEG4-acid: Contains a single azide group and a terminal carboxylic acid group.
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: A similar compound with a fluorescein moiety, used for fluorescent labeling.
Uniqueness:
Dual Carboxylic Acid Groups: N-(Azido-PEG3)-N-bis(PEG4-acid) has two terminal carboxylic acid groups, providing additional functionalization sites compared to similar compounds.
Versatility: Its ability to undergo both CuAAC and SPAAC reactions makes it highly versatile for various applications.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O15/c31-33-32-3-9-41-15-21-47-22-16-42-10-4-34(5-11-43-17-23-48-27-25-45-19-13-39-7-1-29(35)36)6-12-44-18-24-49-28-26-46-20-14-40-8-2-30(37)38/h1-28H2,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSMOCUUZDFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



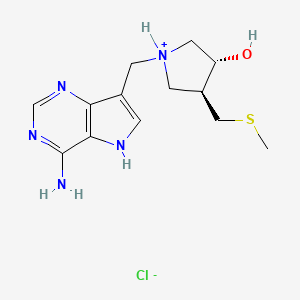
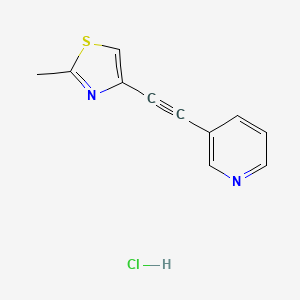
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)
